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Compound of Interest

2-Amino-5-
Compound Name:

(methylsulfonyl)pyridine
CAS No.: 35196-11-3

Cat. No.: B1603942

Get Quote

Executive Summary

2-Amino-5-(methylsulfonyl)pyridine (CAS: 35196-11-3) is a critical heterocyclic building
block used in the design of COX-2 inhibitors, kinase inhibitors (e.g., PI3K, CDK), and GPCR
modulators. Its structural value lies in the methylsulfonyl group (

), which serves as a metabolically stable, strong electron-withdrawing group (EWG) that
modulates the basicity of the pyridine ring and the nucleophilicity of the amino group.

This guide provides validated protocols for synthesizing this building block and utilizing it to
construct complex Active Pharmaceutical Ingredients (APIs).

Chemical Profile & Properties[1][2][3][4]
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Property Data

CAS Number 35196-11-3

IUPAC Name 5-(Methylsulfonyl)pyridin-2-amine
Formula

Molecular Weight 172.20 g/mol

Appearance Off-white to pale yellow solid
Melting Point 188-192 °C

o ~2.5 (Calculated) — Significantly lower than 2-
pKa (Pyridine N) ] o
aminopyridine (6.86) due to sulfone EWG.

Soluble in DMSO, DMF, hot Methanol; sparingly

Solubilit
Y soluble in water/DCM.

Synthetic Utility & Reactivity Logic

The 5-methylsulfonyl group exerts a strong inductive (-1) and mesomeric (-M) effect. This
electronic landscape dictates the experimental conditions required for downstream chemistry:

o Deactivated Amine: The exocyclic amino group is significantly less nucleophilic than in
unsubstituted aminopyridines. Standard amide couplings may require activation (e.g., acid
chlorides, HATU) or deprotonation (NaH).

o Electrophilic C2 Position: If the amino group is converted to a halide (via Sandmeyer), the C2
position becomes highly activated for

or Pd-catalyzed couplings due to the para-sulfone.

o Metabolic Stability: The sulfone moiety is often used as a bioisostere for sulfonamides or
carbonyls, offering high oxidative stability (resistant to CYP450 metabolism).

Visualization: Divergent Synthetic Pathways
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Amide/Urea
Derivatives

_ or Isocyanate (Kinase Inhibitors)
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(methylsulfonyl)pyridine
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Figure 1: Divergent synthetic utility of the 2-Amino-5-(methylsulfonyl)pyridine scaffold.

Acid Chloride/Base >

Click to download full resolution via product page

Experimental Protocols
Protocol A: Synthesis of the Building Block (Supply
Chain Control)

If the material is not purchased, it is best synthesized via Cu-catalyzed sulfonylation of 2-
amino-5-bromopyridine. This avoids the use of hazardous thiols and subsequent oxidation
steps.

Reagents: 2-Amino-5-bromopyridine (1.0 eq), Sodium Methanesulfinate (1.5 eq), Cul (0.1 eq),
L-Proline (0.2 eq), NaOH (0.2 eq), DMSO.

e Charge: To a reaction vessel under

, add 2-amino-5-bromopyridine (17.3 g, 100 mmol), sodium methanesulfinate (15.3 g, 150
mmol), Cul (1.9 g, 10 mmol), and L-Proline (2.3 g, 20 mmol).

e Solvent: Add DMSO (100 mL). (Note: NaOH is added to deprotonate proline, forming the
active ligand).

e Reaction: Heat to 90-100 °C for 12—-16 hours. Monitor by HPLC (conversion >98%).

o Workup: Cool to RT. Dilute with water (300 mL) and extract with EtOAc (3 x 150 mL). The
product is polar; multiple extractions are necessary.[1]

 Purification: Wash organics with brine, dry over

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1603942/docs?utm_src=pdf-body-img#application-note-2-amino-5-methylsulfonyl-pyridine-in-api-synthesis
https://www.quickcompany.in/patents/process-for-the-preparation-of-etoricoxib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603942?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

, and concentrate. Recrystallize from Ethanol/Water to yield off-white crystals.

o Yield Target: 75-85%.

Protocol B: Amide Coupling (Overcoming Low
Nucleophilicity)

Application: Attaching the scaffold to a core pharmacophore (e.g., for CDK inhibition).
Challenge: The amino group is deactivated. Standard EDC/NHS coupling often fails.

Reagents: Acid Chloride (1.1 eq), Pyridine (3.0 eq), DCM (anhydrous).

Dissolution: Dissolve 2-amino-5-(methylsulfonyl)pyridine (1.0 eq) in anhydrous DCM (10
vol) and Pyridine (3.0 eq). Cool to 0 °C.

Addition: Add the Acid Chloride (1.1 eq) dropwise. A precipitate (pyridinium salt) may form.

Reaction: Allow to warm to RT and stir for 4—6 hours.

o Troubleshooting: If conversion is low (<50%), switch solvent to THF and use NaH (1.2 eq)
at 0 °C to generate the amide anion before adding the acid chloride.

Quench: Quench with saturated

. Extract with DCM.

Isolation: Concentrate and triturate with Ether/Hexane to remove residual pyridine.

Protocol C: Sandmeyer Reaction (Conversion to
Electrophile)

Application: Converting the amine to a bromide/chloride to enable Suzuki Coupling (e.g., for
Etoricoxib-like biaryl synthesis).

Reagents:

(1.2 eq), 48% HBr (aqueous),

(0.05 eq).
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e Preparation: Suspend 2-amino-5-(methylsulfonyl)pyridine (10 mmol) in 48% HBr (20 mL).
Cool to -5 °C to 0 °C.

¢ Diazotization: Add

(aqueous solution) dropwise, maintaining temp < 5 °C. The solution will turn clear/yellow. Stir
for 30 mins.

e Substitution: Add CuBr (cat.) carefully (gas evolution!). Allow the mixture to warm to RT, then
heat to 60 °C for 1 hour.

e Workup: Neutralize with NaOH (keep cold). Extract with EtOAc.

o Product: 2-Bromo-5-(methylsulfonyl)pyridine. This intermediate is a potent electrophile for
Suzuki couplings.

Quality Control & Analytical Standards

Test Acceptance Criteria Method

C18 Column,
HPLC Purity > 98.0% (Area)
+ 0.1% TFA Gradient

DMSO-d6. Key peaks:
1H NMR Conforms to structure 8.5 (d, H6), 7.8 (dd, H4), 6.6

(d, H3), 3.1 (s, Me).

Water Content < 0.5% w/w Karl Fischer Titration

ICP-MS (Critical if using

Residual Copper < 10 ppm
PP PP Protocol A)

Safety & Handling

o Toxicology: Pyridine derivatives can be irritants. The sulfone moiety generally reduces
volatility but increases polarity/skin absorption potential.

e Reactive Hazards:
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o Diazotization (Protocol C): Risk of diazonium salt accumulation. Ensure temperature
control and slow addition of nitrite.

o Sulfonylation (Protocol A): DMSO + Heat + Base can be thermally sensitive.[2] Do not
exceed 110 °C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Process For The Preparation Of Etoricoxib [quickcompany.in]

o 2. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents
[patents.google.com]

¢ To cite this document: BenchChem. [Application Note: 2-Amino-5-(methylsulfonyl)pyridine in
API Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1603942/docs#application-note-2-amino-5-
methylsulfonyl-pyridine-in-api-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603942?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

